1,1'-(Biphenyl-4,4'-diyl)bis(2,2-dihydroxyethanone)
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Overview
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanone) is an organic compound with the molecular formula C16H14O4. It is also known as 1,4-Diacetylbenzene or p-Diacetylbenzene. This compound is characterized by the presence of two acetyl groups attached to a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanone) typically involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5-C6H5+2CH3COClAlCl3C6H4(COCH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanone) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetyl groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanol).
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanone) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanone) involves its interaction with specific molecular targets and pathways. The acetyl groups can undergo nucleophilic attack, leading to the formation of various intermediates. The biphenyl structure provides stability and rigidity, making it suitable for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2,2-dihydroxyethanone)
- 4,4’-Di-tert-butylbiphenyl
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanol)
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,2-dihydroxyethanone) is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. The presence of two acetyl groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-[4-[4-(2,2-dihydroxyacetyl)phenyl]phenyl]-2,2-dihydroxyethanone |
InChI |
InChI=1S/C16H14O6/c17-13(15(19)20)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)16(21)22/h1-8,15-16,19-22H |
InChI Key |
DDPNUFITOMENNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C(O)O)C(=O)C(O)O |
Origin of Product |
United States |
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